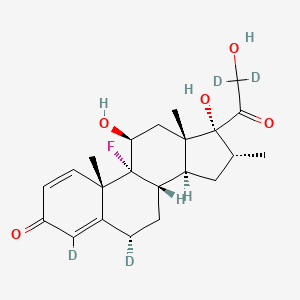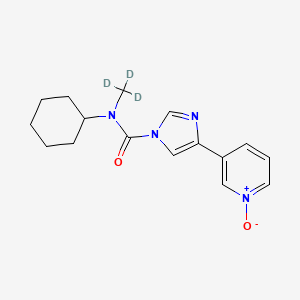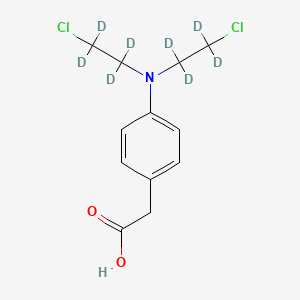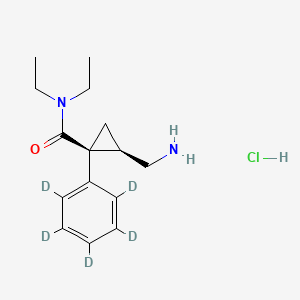
12-Hydroxystearic acid-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxystearic acid-d5: is a deuterium-labeled derivative of 12-Hydroxystearic acid. This compound is characterized by the replacement of five hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C18H31D5O3, and it has a molecular weight of 305.51 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Hydroxystearic acid-d5 can be synthesized through the hydrogenation of castor oil, which contains ricinoleic acid. The process involves the following steps :
Hydrogenation: Castor oil is hydrogenated in the presence of a catalyst, such as Raney nickel, at a temperature of around 130°C and a hydrogen pressure of 12.5 atm. This step converts ricinoleic acid into 12-Hydroxystearic acid.
Deuterium Exchange: The hydrogen atoms in 12-Hydroxystearic acid are replaced with deuterium through a deuterium exchange reaction, resulting in this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of high-pressure reactors and continuous hydrogenation systems to ensure efficient conversion and high yield .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxystearic acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Products include 12-ketostearic acid and 12-carboxystearic acid.
Reduction: Products include 12-hydroxystearic alcohol.
Substitution: Products depend on the substituent introduced, such as 12-chlorostearic acid.
Scientific Research Applications
Chemistry: 12-Hydroxystearic acid-d5 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound during reactions .
Biology: In biological research, this compound is used to study lipid metabolism and the role of hydroxylated fatty acids in cellular processes. It helps in understanding the metabolic fate of fatty acids in living organisms .
Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Deuterium labeling provides insights into the metabolic stability and bioavailability of pharmaceuticals .
Industry: this compound is used in the production of high-quality plastic greases, lubricants, and other industrial products. Its unique properties enhance the performance and stability of these products .
Mechanism of Action
The mechanism of action of 12-Hydroxystearic acid-d5 involves its incorporation into lipid metabolic pathways. The deuterium labeling allows for the tracking of the compound in metabolic studies. The hydroxyl group on the 12th carbon plays a crucial role in its interactions with enzymes and other molecular targets involved in lipid metabolism. The compound’s effects are mediated through its participation in the synthesis and degradation of lipids, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
12-Hydroxystearic acid: The non-deuterated form of 12-Hydroxystearic acid-d5.
Stearic acid: A saturated fatty acid without the hydroxyl group.
Ricinoleic acid: The precursor to 12-Hydroxystearic acid, containing a hydroxyl group and a double bond.
Comparison:
This compound vs. 12-Hydroxystearic acid: The primary difference is the presence of deuterium atoms in this compound, which enhances its stability and allows for precise tracking in research studies.
This compound vs. Stearic acid: this compound contains a hydroxyl group, making it more reactive and suitable for specific chemical reactions.
This compound vs. Ricinoleic acid: Ricinoleic acid has a double bond and a hydroxyl group, making it more unsaturated and reactive.
Properties
Molecular Formula |
C18H36O3 |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
11,11,12,13,13-pentadeuterio-12-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/i14D2,15D2,17D |
InChI Key |
ULQISTXYYBZJSJ-SUPLBRQZSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCC)C([2H])(C([2H])([2H])CCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)









